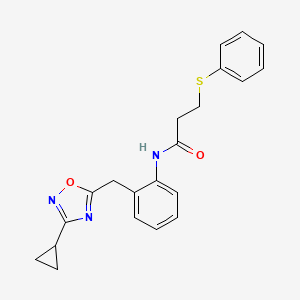

![molecular formula C18H14Cl2N2OS B2889063 2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-90-0](/img/structure/B2889063.png)

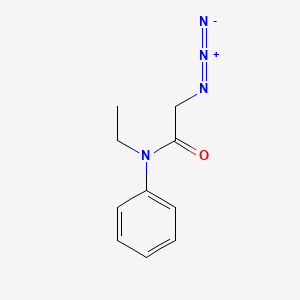

2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C18H14Cl2N2OS . It is part of a class of compounds known as diazines, which are widespread two-nitrogen containing compounds in nature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for obtaining a related compound, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds like 2,4-Dichloropyrimidine have been reported to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 377.28756 . Unfortunately, other specific physical and chemical properties of this compound are not available in the search results.Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have shown significant promise in nonsteroidal anti-inflammatory drug development. Studies have synthesized and tested derivatives for anti-inflammatory activity, showcasing the potential of thiazole compounds in medicinal chemistry (Lynch et al., 2006).

Corrosion Inhibition

Thiazole derivatives have been identified as efficient corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. Research demonstrates their utility in prolonging the lifespan of industrial materials, offering insights into the protective capabilities of thiazole-based compounds against corrosion (Yadav et al., 2015).

Anticancer Properties

A series of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against several human cancer cell lines, highlighting the potential of thiazole derivatives in oncology research (Tiwari et al., 2017).

Antibacterial Agents

Novel analogs of thiazole-based compounds have been designed, synthesized, and tested for antibacterial activity. Some derivatives have demonstrated promising efficacy against Staphylococcus aureus and Bacillus subtilis, pointing to the role of thiazole derivatives as potential antibacterial agents (Palkar et al., 2017).

Orientations Futures

The future directions for “2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their pharmacological applications, given the wide range of activities exhibited by diazines . Additionally, novel synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of these compounds .

Mécanisme D'action

Target of Action

Benzamide derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure of the compound and its functional groups.

Mode of Action

Benzamide derivatives often act through interactions with their targets that lead to changes in the target’s function . This can involve binding to an active site, altering the conformation of the target, or modulating the target’s activity.

Biochemical Pathways

For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the flux through that pathway .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its lipophilicity, size, and charge .

Result of Action

The effects would depend on the specific targets of the compound and how it alters their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific cell or tissue type in which the compound is acting .

Propriétés

IUPAC Name |

2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2OS/c1-10-3-5-13(11(2)7-10)16-9-24-18(21-16)22-17(23)14-6-4-12(19)8-15(14)20/h3-9H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASASWYMWRASBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2888983.png)

![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)

![7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2888993.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2888994.png)

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2888996.png)

![2-(cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2889000.png)

![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)

![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)